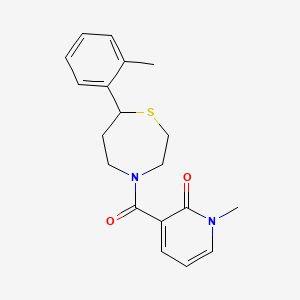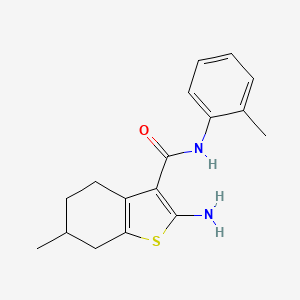![molecular formula C21H25NO2S2 B2897912 N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide CAS No. 1797246-63-9](/img/structure/B2897912.png)
N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is a complex organic compound that features a unique structure combining thiophene rings and an adamantane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of thiophene derivatives with adamantane carboxylic acid. The reaction conditions often include the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene rings in the compound can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Aluminum chloride as a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide involves its interaction with specific molecular targets. The thiophene rings allow the compound to engage in π-π stacking interactions, while the adamantane core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((5′-methyl-[2,2′-bithiophen]-5-yl)sulfonyl)acetamide
- (E)-1-(pyridin-3-yl)-3-(thiophen-2-yl)prop-2-en-1-one
- Indole derivatives containing thiophene rings
Uniqueness
N-({5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl}methyl)adamantane-1-carboxamide is unique due to its combination of thiophene rings and an adamantane core. This structure imparts distinct chemical and physical properties, making it a versatile compound for various applications .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2S2/c23-19(16-3-4-25-12-16)18-2-1-17(26-18)11-22-20(24)21-8-13-5-14(9-21)7-15(6-13)10-21/h1-4,12-15,19,23H,5-11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYVVZRVUGSXUNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=CC=C(S4)C(C5=CSC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (E)-4-[2-(4-methylsulfonylphenyl)morpholin-4-yl]-4-oxobut-2-enoate](/img/structure/B2897833.png)
![3-(ethanesulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2897835.png)
![4-((1-(5-fluorobenzo[b]thiophene-2-carbonyl)pyrrolidin-3-yl)oxy)-1,6-dimethylpyridin-2(1H)-one](/img/structure/B2897839.png)
![N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide](/img/structure/B2897840.png)
![1-(2-methylbenzyl)-3-phenyl-6,7-dihydro-1H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2897841.png)
![N-(1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide](/img/structure/B2897842.png)
![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methyl-4-oxophthalazine-1-carboxylate](/img/structure/B2897844.png)
![[(2-ethylphenyl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2897846.png)
![N-[3-(hydroxymethyl)-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2897847.png)

![2-Cyclopropyl-6-methyl-N-[2-(trifluoromethoxy)phenyl]pyrimidine-4-carboxamide](/img/structure/B2897850.png)
![Ethyl 1-{[2-(4-methoxyphenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate](/img/structure/B2897852.png)
